2,6-Dichloro-4-nitroaniline is an organic compound with the chemical formula C₆H₄Cl₂N₂O₂. It is a member of the nitroaniline family, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a nitro group at the 4 position of the aniline ring. This compound is primarily recognized as a precursor in the synthesis of various dyes, particularly disperse brown 1, and has garnered attention for its potential applications in agriculture as a fungicide . Its physical properties include a melting point ranging from 187°C to 191°C and a solubility profile that varies across different solvents .
The synthesis of 2,6-dichloro-4-nitroaniline typically involves chlorination reactions. One common method includes treating 4-nitroaniline with a mixture of hydrochloric acid and hydrogen peroxide, which acts as a chlorine source. This process can yield the compound in high purity and yield . The general reaction can be summarized as follows:
In addition to this synthesis route, other methods utilize hypochlorous acid in an aqueous medium, where the temperature is carefully controlled to optimize yield .
Several methods have been developed for synthesizing 2,6-dichloro-4-nitroaniline:
The primary applications of 2,6-dichloro-4-nitroaniline include:
Interaction studies involving 2,6-dichloro-4-nitroaniline have focused on its behavior in various solvents and its reactivity with hydroxyl radicals. The compound's solubility characteristics have been analyzed across different temperatures and solvent mixtures, revealing insights into its environmental fate and transport mechanisms . Understanding these interactions is crucial for assessing its ecological impact.
When comparing 2,6-dichloro-4-nitroaniline with other related compounds, several notable similarities and differences emerge:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Nitroaniline | C₆H₆N₂O₂ | Precursor to many dyes; lacks chlorine substituents |
| 3-Chloro-4-nitroaniline | C₆H₄ClN₂O₂ | Chlorine at position 3; different biological activity |
| 2-Amino-5-chlorobenzenesulfonic acid | C₆H₈ClN₂O₃S | Sulfonic acid group; used in dye manufacturing |
| Dichlorophenol | C₆H₄Cl₂O | Used as disinfectant; lacks amino group |
The uniqueness of 2,6-dichloro-4-nitroaniline lies in its specific chlorination pattern and nitro substitution, which influence both its chemical reactivity and biological activity compared to these similar compounds.
2,6-Dichloro-4-nitroaniline is an organic compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol [1] [2] [3]. The compound exists as a single molecular species with the empirical formula identical to its molecular formula, indicating no simplification of the ratio of constituent atoms. The Chemical Abstracts Service (CAS) registry number for this compound is 99-30-9 [1] [2] [3], and it is assigned the MDL number MFCD00007677 [1] [2] [3].
The International Chemical Identifier (InChI) key for 2,6-dichloro-4-nitroaniline is BIXZHMJUSMUDOQ-UHFFFAOYSA-N [1] [4], providing a unique digital fingerprint for the molecule. The compound can be represented using the Simplified Molecular-Input Line-Entry System (SMILES) notation as Nc1c(Cl)cc(cc1Cl)N+=O [1] [3], which describes the connectivity and arrangement of atoms within the molecular structure.
The molecule consists of a benzene ring substituted with an amino group (-NH2) at position 1, chlorine atoms at positions 2 and 6, and a nitro group (-NO2) at position 4 [5] [6]. This substitution pattern creates a compound with distinct chemical properties resulting from the combined effects of electron-donating amino functionality and electron-withdrawing chlorine and nitro substituents.
Crystallographic analysis reveals that 2,6-dichloro-4-nitroaniline crystallizes in the monoclinic crystal system [7]. The unit cell parameters have been precisely determined through X-ray diffraction studies using copper Kα radiation [7]. The unit cell dimensions are: a = 3.723 Å, b = 17.833 Å, and c = 11.834 Å, with a beta angle of 94.12° [7]. The compound crystallizes in the space group P21/c, which is a common space group for organic molecules [7].
The unit cell contains four formula units (Z = 4) [7], indicating that there are four molecules of 2,6-dichloro-4-nitroaniline per unit cell. The crystals are generally twinned, which is a common occurrence in monoclinic crystals and can affect the quality of diffraction data [7]. The structure determination was accomplished using Patterson methods, electron-density mapping, and full-matrix least-squares refinement techniques [7].
The final reliability factor (R-factor) achieved in the structure refinement was 0.038 for 726 observed reflections [7], indicating a high-quality crystal structure determination. This low R-factor demonstrates excellent agreement between the observed and calculated structure factors, confirming the accuracy of the determined atomic positions and parameters.
The molecular geometry of 2,6-dichloro-4-nitroaniline exhibits several noteworthy features that distinguish it from planar aromatic systems [7]. Both the amino and nitro functional groups deviate from coplanarity with the aromatic ring, each being rotated approximately 7° out of the aromatic plane [7]. This non-planar arrangement is significant for understanding the compound's electronic properties and reactivity patterns.
The bond distances within the molecule provide insight into the electronic structure and hybridization states of the constituent atoms [7]. The carbon-nitrogen bond connecting the amino group to the aromatic ring measures 1.358 Å [7], which is shorter than a typical single C-N bond due to partial double-bond character arising from resonance interactions. In contrast, the carbon-nitrogen bond connecting the nitro group to the aromatic ring is 1.466 Å [7], reflecting the different hybridization and electronic environment of the nitro nitrogen atom.
The aromatic ring itself maintains planarity, as expected for a benzene derivative [7]. The chlorine substituents occupy positions that minimize steric hindrance while maximizing electronic stabilization through their electron-withdrawing effects. The molecular conformation represents a balance between electronic optimization and steric considerations, particularly given the bulky nature of the chlorine atoms and the nitro group.
The electronic structure of 2,6-dichloro-4-nitroaniline can be understood through consideration of multiple resonance structures that contribute to the overall stability and properties of the molecule [7]. The amino group acts as an electron-donating substituent through resonance, while both the chlorine atoms and the nitro group function as electron-withdrawing groups.
The resonance interaction between the amino group and the aromatic ring results in partial double-bond character in the C-N(amino) bond, as evidenced by the shortened bond distance of 1.358 Å compared to a typical single C-N bond [7]. This resonance contribution increases electron density at the ortho and para positions of the aromatic ring, which in this molecule correspond to positions occupied by chlorine atoms and the nitro group.
The nitro group participates in resonance structures that withdraw electron density from the aromatic ring through both inductive and resonance effects. The longer C-N(nitro) bond distance of 1.466 Å reflects the different nature of this bond compared to the amino connection [7]. The nitro group's strong electron-withdrawing character helps stabilize the overall molecular structure and influences the compound's chemical reactivity.
The presence of chlorine atoms at positions 2 and 6 introduces additional electronic effects through their electron-withdrawing inductive properties. These substituents help modulate the electron density distribution around the aromatic ring and contribute to the compound's overall electronic characteristics. The combination of electron-donating and electron-withdrawing substituents creates a complex electronic environment that affects both physical and chemical properties.
The phase transition behavior of 2,6-dichloro-4-nitroaniline reflects the intermolecular interactions present in both solid and liquid phases. The compound exhibits a melting point in the range of 190-195°C [1] [2] [4] [8], with most sources reporting values around 193°C [8] [9]. This relatively high melting point indicates strong intermolecular forces in the crystalline state, likely arising from hydrogen bonding interactions involving the amino group and dipole-dipole interactions between the polar nitro and chloro substituents.
The boiling point of 2,6-dichloro-4-nitroaniline under atmospheric pressure exceeds 350°C [10], demonstrating the substantial energy required to overcome intermolecular attractions in the liquid phase. Under reduced pressure conditions, the compound boils at 130°C when the pressure is reduced to 2.3 mmHg [2] [8] [9], illustrating the inverse relationship between vapor pressure and boiling temperature.
The high thermal stability of the compound is reflected in its elevated decomposition temperature, which occurs well above the normal boiling point [10]. This thermal behavior is characteristic of substituted anilines, where the aromatic ring provides inherent stability, while the substituents influence the specific temperature ranges for phase transitions.
The solubility characteristics of 2,6-dichloro-4-nitroaniline demonstrate a strong preference for organic solvents over aqueous media [2] [11] [12] [9]. In water at 20°C, the compound exhibits extremely limited solubility of only 6 mg/L [2] [9], classifying it as essentially insoluble in water under ambient conditions. The aqueous solubility increases with temperature, reaching 1 g/L at 60°C [3] [13], indicating a positive temperature coefficient for dissolution in water.
Comprehensive solubility studies have established the solubility ranking in various solvents as follows: N-methyl pyrrolidone > 1,4-dioxane > ethyl acetate > acetonitrile > n-butanol > n-propanol > ethanol > ethylene glycol > isopropanol > methanol > cyclohexane > water [11]. This ranking reflects the influence of solvent polarity, hydrogen bonding capacity, and molecular interactions on dissolution behavior.
The compound shows excellent solubility in polar aprotic solvents such as acetone, dioxane, and N-methyl pyrrolidone [2] [11] [9]. It also dissolves readily in alcoholic solvents including ethanol, methanol, n-propanol, and n-butanol [11] [9]. Chloroform provides moderate solubility [2] [9], while nonpolar solvents like cyclohexane exhibit limited dissolution capacity [11].
Temperature-dependent solubility studies conducted from 278.15 to 323.15 K demonstrate that solubility increases with temperature in all examined solvents [11] [12]. This thermodynamic behavior follows typical patterns for organic compounds and has been successfully modeled using various correlation equations including the modified Apelblat equation, Wilson model, NRTL model, and λh equation [11] [12].
The spectroscopic properties of 2,6-dichloro-4-nitroaniline provide detailed information about its electronic structure and vibrational characteristics across different regions of the electromagnetic spectrum. Mass spectrometric analysis reveals the molecular ion peak at m/z 206 [14], corresponding to the molecular weight, along with characteristic fragmentation patterns that confirm the molecular structure.
Infrared spectroscopy identifies key functional group vibrations characteristic of the substituted aniline structure. The amino group exhibits N-H stretching vibrations in the region typical for aromatic amines, while the nitro group shows characteristic asymmetric and symmetric N-O stretching frequencies. The C-Cl stretching vibrations appear in the expected range for aromatic chloro compounds, and the aromatic C=C stretching modes are observed in the fingerprint region.
Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift patterns that reflect the electronic environment of individual atoms. The aromatic protons exhibit chemical shifts influenced by the electron-withdrawing effects of the chlorine and nitro substituents, while the amino protons appear in a region characteristic of aniline derivatives.
Electronic absorption spectroscopy reveals the compound's interaction with ultraviolet and visible radiation, showing absorption bands that correspond to π→π* transitions within the aromatic system and n→π* transitions associated with the nitro group [15]. These electronic transitions are influenced by the substituent effects and provide information about the compound's electronic structure and potential applications in detection and sensing applications [15].
The direct chlorination of 4-nitroaniline represents the most widely utilized synthetic approach for producing 2,6-dichloro-4-nitroaniline in laboratory settings. This methodology involves the electrophilic aromatic substitution of chlorine atoms at the ortho positions relative to the amino group [1] [2].
The classical protocol employs chlorine gas as the chlorinating agent in acidic media. In the acetic acid medium method, 4-nitroaniline is suspended in glacial acetic acid at temperatures ranging from 16-20°C, followed by controlled addition of chlorine gas over a period of four hours [1]. The reaction achieves yields of 92.3% with a chlorine to nitroaniline molar ratio of 1.9-2.0:1. The mechanism proceeds through formation of a chloronium ion intermediate, which subsequently attacks the electron-rich positions ortho to the amino group [1].
An alternative aqueous hydrochloric acid approach operates at elevated temperatures of 140°C under pressure conditions. This method demonstrates exceptional conversion efficiency of 99.45% using a reduced chlorine to substrate ratio of 1.5:1, though requiring extended reaction times of 24 hours [3]. The high temperature facilitates rapid chlorine dissolution and enhances reaction kinetics, while the acidic medium prevents undesired side reactions.
Recent advances in microflow technology have revolutionized laboratory-scale synthesis through liquid-liquid chlorination systems [2] [4]. These systems employ 1,2-dichloroethane as a chlorine carrier, achieving remarkable conversion rates of 98.3% and selectivity of 90.6% within residence times of merely 1.6 seconds [2]. The microflow approach addresses traditional limitations of gas-liquid chlorination including poor mass transfer, safety concerns, and limited controllability.
Stoichiometric optimization represents a critical aspect of efficient 2,6-dichloro-4-nitroaniline synthesis. The chlorine to 4-nitroaniline molar ratio significantly influences both conversion and selectivity. Optimal ratios typically range from 1.8 to 2.5 moles of chlorine per mole of substrate, with the preferred range being 1.9-2.0:1 for maximum yield while minimizing overchlorination [1] [5].
Temperature control emerges as paramount for achieving optimal results. Lower temperatures of 16-20°C favor selective dichlorination while suppressing formation of trichlorinated byproducts [1]. However, elevated temperatures up to 65°C can be employed when rapid reaction rates are prioritized, though this may compromise selectivity [1]. The liquid-liquid microflow systems operate effectively at moderate temperatures of 25-30°C, combining high efficiency with improved safety profiles [2].
Reaction medium composition profoundly affects both reaction rate and product quality. Glacial acetic acid provides superior results compared to aqueous acidic media, offering improved product handleability through larger crystal formation and enhanced filterability [1]. The acetic acid concentration should exceed 80 weight percent to minimize aqueous effluent generation while maintaining high reaction efficiency [1].
Hydrogen chloride addition serves dual purposes in the chlorination process. It prevents undesirable side reactions and enhances reaction rates through maintenance of optimal acidity levels [1] [6]. Typical addition rates range from 0.2-0.8 moles per mole of substrate, with optimal performance achieved at 0.4 moles per mole of 4-nitroaniline .
Contemporary synthetic methodologies have introduced several innovative catalytic approaches that offer enhanced selectivity and improved environmental profiles. Iron(III) chloride catalysis in ionic liquid media represents a significant advancement, enabling chlorination at moderate temperatures of 40-70°C while providing excellent recyclability of the catalytic system [8].
Photoredox catalysis using N-chlorosuccinimide under visible light irradiation offers a green chemistry alternative to traditional thermal processes [9] [10]. This approach operates at ambient temperature and eliminates the need for high-temperature reaction conditions while maintaining good selectivity for ortho-chlorination.
Electrochemical chlorination provides another modern alternative, utilizing anodic oxidation to generate chlorinating species in situ [11]. This methodology eliminates the need for gaseous chlorine handling while offering precise control over chlorine generation rates. The electrochemical approach demonstrates particular utility in continuous flow applications where precise stoichiometric control is essential.
Manganese-catalyzed systems employing aminopyridine ligands enable novel reaction pathways that can access rearranged chlorinated products [12]. While primarily developed for cyclopropane-containing substrates, these catalysts show promise for expanding the synthetic toolkit available for nitroaniline functionalization.
Industrial production of 2,6-dichloro-4-nitroaniline predominantly employs batch reactor systems due to their operational flexibility and suitability for specialty chemical manufacturing [13] [14]. Glass-lined steel reactors represent the most common configuration for volumes ranging from 500-5000 liters, offering adequate corrosion resistance for dilute acid conditions while maintaining moderate capital costs [14].
For more demanding applications involving concentrated chlorine and hydrogen chloride, Hastelloy C-276 reactors provide superior corrosion resistance across temperature ranges of 0-200°C and operating pressures up to 10 bar [14]. These systems excel in specialty chemical production where product purity requirements justify the increased capital investment.
Process engineering considerations include precise temperature control through external cooling systems, typically employing chilled water or brine circulation [1] [15]. Agitation systems must provide adequate mixing while minimizing mechanical stress on reactor internals. Typical stirring speeds range from 200-400 revolutions per minute to ensure proper mass transfer without excessive shear [14].
Vapor handling systems represent critical safety and environmental considerations. Chlorine and hydrogen chloride vapors require scrubbing with sodium hydroxide solutions or lime slurry to prevent atmospheric emissions [1] [16]. The scrubbing systems often incorporate valuable byproduct recovery, converting waste chlorine to sodium hypochlorite for commercial applications [16].
Heat management strategies focus on reaction exotherm control and waste heat recovery. The chlorination reaction generates significant heat that must be removed to maintain optimal temperature conditions [17] [18]. Modern installations incorporate heat recovery systems that can capture 60-75% of the thermal energy for steam generation or other plant utilities [19].
Continuous flow processing offers significant advantages for industrial 2,6-dichloro-4-nitroaniline production, including improved safety, enhanced heat and mass transfer, and superior process control [20] [21]. Microflow liquid-liquid systems demonstrate exceptional performance with residence times of 1-10 seconds and excellent temperature control [2].
Packed bed reactor configurations provide scalable alternatives for larger production volumes, accommodating flow rates from 10-100 milliliters per minute with residence times of 5-30 minutes [20]. These systems offer good mass transfer characteristics while maintaining relatively low capital costs and moderate maintenance requirements.
Tubular flow reactors represent the most economical continuous option for high-volume production, handling flow rates up to 500 milliliters per minute [20]. While mass transfer characteristics are moderate compared to microflow systems, the direct scalability and low maintenance requirements make tubular reactors attractive for commodity applications.
Membrane reactor technology offers unique advantages for applications requiring precise separation of reaction products [20]. These systems provide excellent mass transfer and good heat management but suffer from limited scalability and high maintenance requirements that restrict their application to specialized products.
Heat integration in continuous flow systems enables superior energy efficiency compared to batch processing [20]. The continuous nature allows for heat exchanger networks that can recover substantial portions of reaction heat for preheating feed streams or generating utility steam.
Industrial 2,6-dichloro-4-nitroaniline production generates several waste streams that require careful management and present opportunities for valuable byproduct recovery. Hydrogen chloride gas represents the most significant byproduct, typically containing 95-99% hydrogen chloride with recovery efficiencies of 95-98% through aqueous absorption [22] [23].
The recovered hydrogen chloride finds immediate application in hydrochloric acid production, creating a valuable revenue stream that significantly improves process economics [22]. Modern hydrogen chloride synthesis units incorporate waste heat recovery systems that can generate high-pressure steam, further enhancing energy efficiency [17].
Spent acetic acid streams containing 80-95% acetic acid with 5-20% water content undergo distillation and rectification for recycling to the synthesis process [1]. Recovery efficiencies typically achieve 85-90%, substantially reducing raw material consumption and waste generation. The water content in recovered acetic acid must be controlled to maintain optimal reaction conditions.
Organic solvent streams, primarily consisting of 1,2-dichloroethane from liquid-liquid processes, undergo distillation for purification and reuse [2]. Recovery efficiencies of 80-95% are achievable, making solvent recycling economically attractive while reducing environmental impact.
Waste heat management represents an underutilized opportunity in chlorination processes. The exothermic nature of chlorination reactions generates substantial low-grade thermal energy that can be recovered through heat exchanger systems [24] [19]. Modern installations achieve heat recovery efficiencies of 60-75%, generating steam for plant utilities or nearby industrial users.
Solid waste streams consisting primarily of filter cake and spent materials require appropriate handling and disposal. Solvent washing and drying can reduce the volume of hazardous waste requiring incineration or specialized disposal [25]. In some cases, spent materials can be processed to recover valuable metal components or other reusable substances.
Environmental impact mitigation strategies focus on minimizing emissions and effluent generation while maximizing resource recovery [24] [16]. Modern plants incorporate comprehensive emission control systems including scrubbers for chlorine and hydrogen chloride gases, wastewater treatment for aqueous streams, and thermal oxidation for organic emissions. These systems ensure compliance with environmental regulations while often recovering valuable byproducts that improve overall process economics.
Acute Toxic;Health Hazard;Environmental Hazard